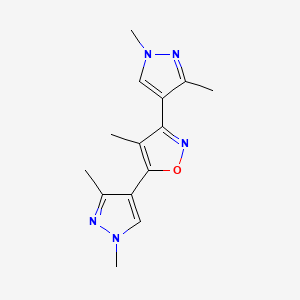![molecular formula C26H23NO2 B4843305 N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)
N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide, also known as DNAN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNAN is a member of the family of N-phenylbenzamides and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide is not fully understood. However, studies have shown that N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may improve cognitive function.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide can inhibit the activity of certain enzymes, as mentioned above. Physiologically, N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide has been shown to have anti-inflammatory and antioxidant properties. In animal studies, N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide has been shown to reduce inflammation and oxidative stress in the brain and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide in lab experiments include its unique properties, such as high thermal stability and mechanical strength, and its potential as a drug candidate for various disorders. However, the limitations of using N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various disorders, such as cancer and Alzheimer's disease. Another direction is to study its properties as a monomer for the synthesis of polymers with unique properties. Additionally, further research is needed to understand the mechanism of action of N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide has potential applications in various fields, including material science, environmental science, and biomedical science. In material science, N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide can be used as a monomer to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In environmental science, N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide can be used as a marker for detecting the presence of explosives in soil and water. In biomedical science, N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other disorders.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(naphthalen-1-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-18-8-5-9-19(2)25(18)27-26(28)22-13-6-10-20(16-22)17-29-24-15-7-12-21-11-3-4-14-23(21)24/h3-16H,17H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGSUIITJOFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-(naphthalen-1-yloxymethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4843222.png)


![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B4843252.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4843267.png)

![methyl 3-[(4-methylbenzyl)thio]propanoate](/img/structure/B4843278.png)

![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)
![dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4843287.png)


![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)